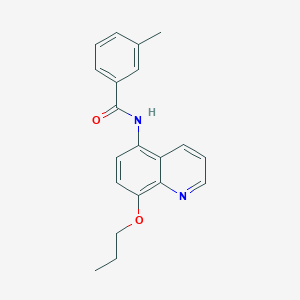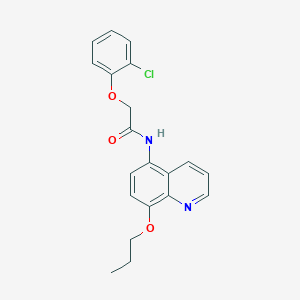![molecular formula C19H23BrN2O2 B11319506 4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11319506.png)
4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Introduction: The piperidine ring is incorporated through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: De-brominated benzamide or amine derivatives.
Substitution: Azido or thiol-substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the furan ring may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-2-methyl-N-[1-(5-methylfuran-2-yl)ethyl]aniline: Similar structure but lacks the piperidine ring.
(Z)-4-Bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one: Contains a furan ring and bromine atoms but differs in the overall structure.
Uniqueness
4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its combination of a bromine atom, a furan ring, and a piperidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H23BrN2O2 |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
4-bromo-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C19H23BrN2O2/c1-14-5-10-18(24-14)17(22-11-3-2-4-12-22)13-21-19(23)15-6-8-16(20)9-7-15/h5-10,17H,2-4,11-13H2,1H3,(H,21,23) |
Clé InChI |
GEOYMXYJANOIME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


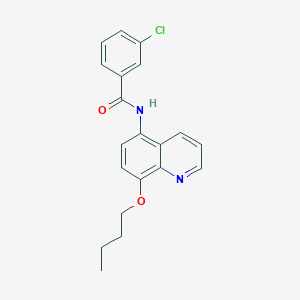
![Ethyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11319438.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11319456.png)
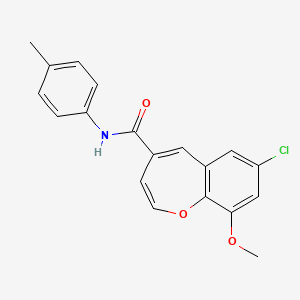
![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11319460.png)
![2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11319467.png)
![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11319472.png)
![N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide](/img/structure/B11319477.png)
![4-(Propan-2-yl)phenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319484.png)
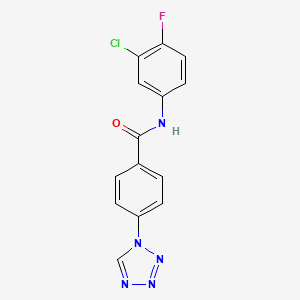
![4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11319493.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319514.png)
